molecular formula C23H29N3O3S B5057300 4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]benzamide

4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]benzamide

Cat. No.: B5057300
M. Wt: 427.6 g/mol
InChI Key: WKMRTPQKDPEWSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains several functional groups including a cyclopropylcarbonyl group, a piperidine ring, a thiazole ring, and an amide linkage. These functional groups could potentially confer various chemical properties to the compound .


Molecular Structure Analysis

The compound has a complex structure with several rings including a piperidine ring and a thiazole ring. The presence of these rings could influence the compound’s reactivity and stability .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the amide linkage might undergo hydrolysis under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and overall structure. For example, the presence of polar groups like the amide could influence its solubility .

Mechanism of Action

Without specific information on the compound, it’s difficult to predict its mechanism of action. It could potentially interact with biological targets via its functional groups .

Future Directions

The compound could potentially be studied for various applications depending on its properties. For example, compounds with similar structures have been studied for their potential as pharmaceuticals .

Properties

IUPAC Name

4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3S/c1-15(2)22-25-18(14-30-22)13-24-21(27)16-5-7-19(8-6-16)29-20-9-11-26(12-10-20)23(28)17-3-4-17/h5-8,14-15,17,20H,3-4,9-13H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKMRTPQKDPEWSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CS1)CNC(=O)C2=CC=C(C=C2)OC3CCN(CC3)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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